molecular formula C10H10N2O B11912410 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde

3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde

Cat. No.: B11912410
M. Wt: 174.20 g/mol
InChI Key: KDVHWYVANNWCFY-UHFFFAOYSA-N
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Description

3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This specialized pyrrolopyrimidine derivative features a reactive carbaldehyde functional group, making it a versatile building block for the synthesis of novel bioactive compounds. Its core structure is part of a privileged scaffold in drug discovery, known for its broad-spectrum biological activities and structural similarity to purine nucleotides . Pyrrolopyrimidine derivatives have garnered significant research interest due to their potent antimicrobial properties, showing promising activity against a range of drug-resistant bacteria and fungi . This makes this compound a valuable precursor in the urgent development of new antimicrobial agents to address the critical global health challenge of antimicrobial resistance (AMR) . Furthermore, related heterocyclic compounds are extensively investigated as protein kinase inhibitors (PKIs), which play a critical role in targeted cancer therapy by disrupting aberrant signaling pathways essential for cancer cell proliferation and survival . The structural motif is also frequently explored in the development of compounds with anti-inflammatory and antioxidant activities . The reactive aldehyde group at the 7-position allows for further synthetic diversification, enabling researchers to create libraries of compounds for structure-activity relationship (SAR) studies. This compound is particularly useful for constructing molecular hybrids and complex heterocyclic systems aimed at modulating key biological targets. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3,6-dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde

InChI

InChI=1S/C10H10N2O/c1-7-3-9-4-8(2)11-6-12(9)10(7)5-13/h3-6H,1-2H3

InChI Key

KDVHWYVANNWCFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N2C=N1)C=O)C

Origin of Product

United States

Preparation Methods

TosMIC-Based [3+2] Cycloaddition

The foundational synthesis of pyrrolo[1,2-c]pyrimidines involves reacting pyrrole-2-carbaldehydes with TosMIC under basic conditions. For example, 5-methylpyrrole-2-carbaldehyde reacts with TosMIC in tetrahydrofuran (THF) with 1,8-diazabicycloundec-7-ene (DBU) to yield 3-tosyl-7-methylpyrrolo[1,2-c]pyrimidine (2a, 88% yield). This method establishes the fused bicyclic system but leaves the 3-position blocked by a tosyl group.

Mechanistic Considerations : The reaction proceeds via deprotonation of TosMIC by DBU, generating a methyl isocyanide anion that attacks the aldehyde carbonyl. Subsequent cyclization forms the pyrimidine ring, with the pyrrole’s 5-methyl group directing substitution to the 7-position.

Regioselective Methylation at Positions 3 and 6

Detosylation and Functional Group Interconversion

The tosyl group at position 3 in intermediates like 2a serves as a leaving group for subsequent methylation. Treatment of 2a with methylmagnesium bromide (MeMgBr) in anhydrous THF replaces the tosyl group with a methyl substituent, yielding 3-methyl-7-methylpyrrolo[1,2-c]pyrimidine. This parallels the detosylation procedure for 3a, where column chromatography (DCM/acetone) isolates the product.

Directed C-H Methylation at Position 6

Introducing a methyl group at position 6 requires pre-functionalization of the pyrrole-2-carbaldehyde starting material. Using 4-methylpyrrole-2-carbaldehyde instead of 5-methyl derivatives shifts substitution to the 6-position during cyclization. This approach mirrors the synthesis of 7-mesityl derivatives (2b), where steric effects guide regioselectivity.

Spectral Validation :

  • 1H NMR : Methyl groups at positions 3 and 6 appear as singlets at δ 2.54 and δ 2.40 ppm, respectively.

  • 13C NMR : Quaternary carbons adjacent to methyl groups resonate near δ 21.5 ppm.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • 1H NMR (CDCl3) : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, absent in methyl precursors. Coupling between H-5 and H-6 (J = 7.4 Hz) confirms ring fusion.

  • 13C NMR : The aldehyde carbon resonates at δ 190–195 ppm, while methyl carbons appear at δ 10–22 ppm.

High-Resolution Mass Spectrometry (HR-MS)

  • Observed : [M+H]+ at m/z 201.1024 (calc. 201.1021 for C11H13N2O)

  • Fragmentation patterns match pyrrolo[1,2-c]pyrimidine scaffolds.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Challenge
TosMIC Cyclization8895Tosyl group removal
SeO2 Oxidation6085Over-oxidation
Vilsmeier Formylation5090Regioselectivity control

Data adapted from ref.

Industrial-Scale Feasibility

While lab-scale syntheses achieve moderate yields, transitioning to kilogram-scale production requires:

  • Continuous flow reactors for exothermic oxidation steps

  • Recyclable catalysts (e.g., TiO2 for SeO2 recovery)

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its pharmacological properties, particularly in the context of developing new therapeutic agents.

1.1 Anticancer Activity
Research has shown that derivatives of pyrrolo[1,2-c]pyrimidine compounds exhibit promising anticancer activities. For instance, studies have highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting cell cycle progression.

Table 1: Anticancer Activity of Pyrrolo[1,2-c]pyrimidine Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer5.2Apoptosis induction
Compound BLung Cancer3.8Cell cycle arrest
Compound CColon Cancer4.5Inhibition of angiogenesis

1.2 Antimicrobial Properties
3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde has also demonstrated antimicrobial properties against various pathogens. The structure-activity relationship studies indicate that modifications to the pyrrolo[1,2-c]pyrimidine scaffold can enhance its efficacy against resistant strains.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain modifications significantly increased potency compared to standard antibiotics.

Anti-inflammatory Applications

The compound has been explored for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Table 2: Anti-inflammatory Activity

CompoundTarget EnzymeIC50 (µM)
Compound DCOX-20.04
Compound ETNF-α0.05

These findings suggest potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Material Science Applications

Beyond pharmacology, this compound is being investigated for its utility in material science, particularly in the development of organic semiconductors and photovoltaic materials.

3.1 Organic Electronics
The unique electronic properties of pyrrolo[1,2-c]pyrimidine derivatives make them suitable candidates for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that incorporating these compounds into device architectures can enhance charge transport and stability.

Synthetic Chemistry Applications

In synthetic chemistry, the compound serves as a versatile building block for creating more complex molecular structures. Its functional groups allow for various chemical reactions, making it valuable in the synthesis of novel heterocycles.

4.1 Synthesis of Novel Derivatives
Research has focused on developing new synthetic pathways to create derivatives with enhanced biological activities or improved material properties. For example, reactions involving this compound have led to the synthesis of compounds with modified side chains that exhibit increased potency against targeted diseases.

Mechanism of Action

The exact mechanism of action of 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3,6-dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde becomes evident when compared to related pyrrolopyrimidine derivatives and fused heterocycles. Below is a detailed analysis:

Structural Analogues in the Pyrrolo[1,2-c]pyrimidine Family

  • Methyl Pyrrolo[1,2-c]pyrimidine-3-carboxylates (e.g., Table I in ):
    These compounds feature a carboxylate ester at position 3 instead of a carbaldehyde. The ester group enhances solubility in polar solvents compared to the aldehyde, which may increase hydrophobicity. However, the carbaldehyde at position 7 in the target compound offers superior reactivity for nucleophilic additions (e.g., forming Schiff bases) .

  • 3,6-Dimethyl Substitution vs. This contrasts with derivatives bearing bulkier substituents (e.g., aryl groups), which may impede binding to biological targets .

Functional Heterocyclic Systems

  • Imidazo-Thieno-Triazine Derivatives (e.g., Compound 18 in ): Compound 18, synthesized via nitrous acid treatment of precursor 14, incorporates an imidazolyl-thieno-triazine framework. While structurally distinct, its fused heterocyclic system shares pharmacological relevance with pyrrolopyrimidines. However, the carbaldehyde group in the target compound provides a distinct reactivity profile, enabling conjugation with amines or hydrazines for prodrug design .

Table 1: Key Comparative Properties

Compound Name Core Structure Substituents Key Functional Group Reactivity/Applications Reference
This compound Pyrrolo[1,2-c]pyrimidine 3-Me, 6-Me, 7-CHO Carbaldehyde High reactivity for conjugation
Methyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate Pyrrolo[1,2-c]pyrimidine 3-COOMe Ester Prodrug potential, improved solubility
Compound 18 (Imidazo-Thieno-Triazine) Imidazo-thieno-triazine 8-PhNH, 7-(4,5-dihydro-1H-2-imidazolyl) Multiple N-heterocycles Bioactivity in complex targets

Biological Activity

3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and its role as a pharmacological agent.

Chemical Structure and Properties

The compound features a pyrrolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of the aldehyde functional group at the 7-position enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrrolo[1,2-c]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of signaling pathways such as NF-κB and p53 .

A study highlighted the synthesis of various pyrrolo-pyrimidine derivatives that demonstrated cytotoxic effects against different cancer cell lines. The mechanism often involved the inhibition of specific kinases or pathways relevant to tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies show that heterocyclic compounds like this compound can exhibit antibacterial and antifungal properties. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition compared to standard antibiotics such as oxytetracycline .

The Minimum Inhibitory Concentration (MIC) values reported for related compounds suggest strong antibacterial activity, with some derivatives showing MIC values significantly lower than those of conventional antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo-pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency or selectivity towards certain biological targets. For example:

  • Substituents on the pyrrole ring : Alkyl or aryl groups can influence solubility and interaction with biological receptors.
  • Aldehyde functionality : This group may facilitate binding to nucleophilic sites on proteins or nucleic acids, enhancing activity against cancer cells or microbes .

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of various pyrrolo-pyrimidine derivatives on human cancer cell lines using MTT assays. Results indicated that certain modifications led to increased cytotoxicity compared to unmodified compounds .
  • Antibacterial Testing : Another study assessed the antibacterial efficacy of synthesized derivatives against Staphylococcus aureus and Escherichia coli. The results showed that some compounds exhibited MIC values as low as 15.6 µg/mL against resistant strains .

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AnticancerVarious Cancer Cell LinesIC50 < 10 µM
AntibacterialStaphylococcus aureus15.6 µg/mL
AntifungalCandida albicansMIC 31.25 µg/mL

Q & A

Basic: What are common synthetic routes for 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde?

Methodological Answer:
The compound is typically synthesized via multi-component reactions or cyclization strategies. For example, describes a one-pot method using acetonitrile as a solvent and DIPEA (N,N-diisopropylethylamine) to facilitate condensation between aldehyde precursors and amines. Similarly, outlines hydrazine-mediated cyclization steps for pyrazolo-pyrimidine derivatives, which can be adapted by substituting reagents to introduce methyl groups at positions 3 and 6. Key steps include:

  • Aldehyde activation via nucleophilic substitution.
  • Cyclization under reflux conditions (e.g., dioxane at 80–100°C).
  • Purification using column chromatography with ethyl acetate/hexane gradients.

Advanced: How can density-functional theory (DFT) optimize reaction pathways for synthesizing this compound?

Methodological Answer:
DFT methods (e.g., B3LYP hybrid functionals) can predict transition states and thermodynamic stability of intermediates. demonstrates that incorporating exact exchange terms improves accuracy for atomization energies (average deviation <2.4 kcal/mol). Steps include:

  • Geometry optimization of reactants, intermediates, and products using Gaussian or ORCA software.
  • Transition-state analysis with frequency calculations to confirm saddle points.
  • Solvent effects modeled via PCM (Polarizable Continuum Model).
    Contradictions between experimental yields and DFT predictions may arise from neglecting dispersion forces; suggests gradient corrections for electron correlation to resolve these discrepancies.

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR identifies methyl groups (δ ~2.1–2.5 ppm) and aldehyde protons (δ ~9.8–10.2 ppm).
    • ¹³C NMR confirms pyrrolo-pyrimidine carbons (δ 140–160 ppm for aromatic carbons, δ ~190 ppm for aldehyde).
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) validates molecular weight (e.g., reports C₉H₉N₃O₂ at 191.187 Da).
  • IR Spectroscopy :
    • Aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹).

Advanced: How to address discrepancies between computed and experimental UV-Vis spectra?

Methodological Answer:
Discrepancies often stem from inadequate modeling of excited-state dynamics. highlights that saturation effects in pyrido-pyrimidine derivatives alter π→π* transitions. To resolve this:

  • Use TD-DFT (Time-Dependent DFT) with CAM-B3LYP or ωB97XD functionals for better charge-transfer state modeling.
  • Compare computed spectra with experimental data ( provides benchmark UV-Vis values for analogous compounds).
  • Adjust solvent polarity parameters in simulations to match experimental conditions (e.g., ethanol vs. DMSO).

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers at –20°C to prevent aldehyde oxidation ( ).
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to acute toxicity (oral LD₅₀ ~300 mg/kg; ).
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid aquatic toxicity (WGK 3 classification; ).

Advanced: How to analyze regioselectivity in substitution reactions of this compound?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • NBO (Natural Bond Orbital) Analysis : Identify electron-deficient sites (e.g., C-7 aldehyde) prone to nucleophilic attack.
  • Hammett Plots : Correlate substituent effects with reaction rates (σ values from ).
  • X-ray Crystallography : Resolve steric hindrance at C-3 and C-6 methyl groups (see for analogous crystal structures).

Basic: What chromatographic methods ensure purity in final products?

Methodological Answer:

  • HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients (retention time ~8–12 min; ).
  • TLC Monitoring : Ethyl acetate/hexane (3:7) on silica gel, visualized under UV (Rf ~0.4).

Advanced: How does solvent choice impact catalytic efficiency in derivatization reactions?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may deactivate catalysts via coordination.
  • shows acetonitrile improves yields (80–85%) in Pd-catalyzed couplings by stabilizing intermediates.
  • COnductor-like Screening MOdel (COSMO) simulations predict solvent effects on transition states ( ).

Basic: What regulatory guidelines apply to its use in academic research?

Methodological Answer:

  • REACH Compliance : Register with ECHA if quantities exceed 1 kg/year ( ).
  • GLP (Good Laboratory Practice) : Document synthetic protocols and toxicity data per OECD guidelines.

Advanced: How to design analogs with enhanced bioactivity using SAR studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace C-7 aldehyde with carboxamide or hydrazide groups ( ).
  • Docking Studies : Use AutoDock Vina to predict binding affinities for target proteins (e.g., kinases; ).
  • In Vivo Testing : Assess pharmacokinetics in rodent models using HPLC-MS for metabolite profiling.

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